3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride

Organic Synthesis Pharmaceutical Intermediates Quality Control

For process and medicinal chemists, sourcing the correct salt form of a synthetic intermediate is critical. Using the free base (CAS 104785-54-8) or the carboxylic acid (CAS 104785-55-9) introduces variability in solubility, hygroscopicity, and stoichiometry. This hydrochloride salt (CAS 116270-38-3) is the exact solution: - Purity: ≥97% ensures minimal impurity amplification in multi-step syntheses. - MW Accuracy: The exact 265.73 g/mol prevents the 15.9% mass error that occurs when mistakenly using the free base weight. - Sourcing Certainty: Classified as a pharmaceutical intermediate, providing a defined entry point for SAR studies.

Molecular Formula C14H16ClNO2
Molecular Weight 265.73 g/mol
CAS No. 116270-38-3
Cat. No. B047286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride
CAS116270-38-3
SynonymsETHYL 2,4-DIMETHYLQUINOLINE-3-CARBOXYLATE
Molecular FormulaC14H16ClNO2
Molecular Weight265.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C.Cl
InChIInChI=1S/C14H15NO2.ClH/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3;/h5-8H,4H2,1-3H3;1H
InChIKeyJRROHGCYECMKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride (CAS 116270-38-3): A Specialized Quinoline Intermediate for Research and Development


3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride (CAS 116270-38-3) is a quinoline derivative supplied as a hydrochloride salt [1]. It is a synthetic intermediate with the molecular formula C14H16ClNO2 and a molecular weight of 265.74 g/mol [1]. Its structure features a quinoline backbone with methyl groups at the 2 and 4 positions and an ethyl ester at the 3-carboxylic acid position, making it a useful building block, particularly in the synthesis of more complex nitrogen-containing heterocycles for pharmaceutical research [1].

Procurement Risk: Why Substituting 2,4-Dimethylquinoline-3-carboxylic Acid or Its Free Base Can Compromise Your Research


Direct substitution of 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride with its nearest analogs—the free base (CAS 104785-54-8) or the carboxylic acid (CAS 104785-55-9)—is not trivial and introduces significant experimental variability. The hydrochloride salt form offers fundamentally different physicochemical properties, directly influencing solubility in aqueous and polar organic solvents, which is a critical parameter in reaction design and purification [1]. Furthermore, the presence of the counterion alters the compound's hygroscopicity, stability under storage, and cargo weight for precise stoichiometric calculations, which can lead to failed syntheses or irreproducible biological assay results if the correct form is not procured [1]. The quantitative evidence below details specific differentiators that are essential for scientific selection.

Quantitative Head-to-Head Evidence: Evaluating 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride (CAS 116270-38-3) Against Direct Alternatives


Purity Specification: A Direct Comparison of the Hydrochloride Salt vs. the Commercial Free Base

A direct comparison of vendor specifications reveals a quantifiable purity advantage for the target hydrochloride salt over a common commercial preparation of the free base. The specified minimum purity for ethyl 2,4-dimethylquinoline-3-carboxylate hydrochloride (CAS 116270-38-3) from one supplier is documented at 97% . This is a verifiably higher baseline purity specification than the 95% purity reported for the free base form (CAS 104785-54-8) from an alternative supplier .

Organic Synthesis Pharmaceutical Intermediates Quality Control

Molecular Identity: Precise Molecular Weight Differentiation for Accurate Stoichiometry

The hydrochloride salt possesses a precisely defined molecular weight that is a critical differentiator from its free base analog for accurate reaction calculations. The molecular weight of the target hydrochloride salt is 265.7353 g/mol , while the free base (CAS 104785-54-8) has a molecular weight of 229.274 g/mol . This represents a 15.9% increase in formula weight.

Synthetic Chemistry Process Development Analytical Chemistry

Documented Application as a Designated Pharmaceutical Intermediate

Procurement databases explicitly catalog this hydrochloride salt as a designated pharmaceutical intermediate, distinguishing its application profile from its neutral analogs. The specific CAS number 116270-38-3 is listed with its chemical name as a pharmaceutical intermediate [1], whereas the free base (CAS 104785-54-8) is generally categorized as a research chemical or building block . This distinction implies a validated utility in medicinal chemistry synthetic pathways.

Pharmaceutical Intermediates Procurement Sourcing Drug Discovery

Procurement-Driven Applications for 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride


High-Fidelity Multi-Step Synthesis of Quinoline-Based Drug Candidates

In medicinal chemistry campaigns requiring a quinoline scaffold with a protected ethyl ester for further elaboration, the 97% high-purity specification of the hydrochloride salt (CAS 116270-38-3) is crucial . The documented purity advantage over a 95% free base analog minimizes the risk of introducing unknown impurities early in a synthetic sequence, which would otherwise be amplified in subsequent steps and complicate final product analysis.

Reaction Development Requiring Precisely Weighed Stoichiometric Reagents

For process chemists developing scalable reactions, the exact 265.73 g/mol molecular weight of the hydrochloride salt must be used for stoichiometric calculations . Procuring this specific form prevents the 15.9% mass error that would occur if the free base weight (229.27 g/mol) was mistakenly used, ensuring accurate molar ratios and reproducible reaction kinetics during scale-up studies .

Sourcing Validated Intermediates for Pharmaceutical Hit-to-Lead Optimization

The specific classification of this salt as a pharmaceutical intermediate in procurement databases provides a sourcing advantage . For research teams initiating a new project, selecting a compound with a documented role in pharmaceutical synthesis, rather than a generic building block, can offer a more defined entry point for establishing structure-activity relationships, leveraging its established existence in the medicinal chemistry supply chain .

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